molecular formula C7H4Br2F2 B1529233 2-Bromo-4,6-difluorobenzyl bromide CAS No. 1807193-40-3

2-Bromo-4,6-difluorobenzyl bromide

Cat. No.: B1529233
CAS No.: 1807193-40-3
M. Wt: 285.91 g/mol
InChI Key: ILRBEZOMTPWAPY-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,6-difluorobenzyl bromide typically involves the bromination of 2,6-difluorotoluene. One common method includes the reaction of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of hydrobromic acid and hydrogen peroxide is preferred due to cost-effectiveness and high yield. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.

    Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride may be used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 2-azido-4,6-difluorobenzyl bromide, while reaction with potassium thiolate produces 2-thio-4,6-difluorobenzyl bromide.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly reactive and can be readily displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-difluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRBEZOMTPWAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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